molecular formula C24H23N5O4S B11283889 N-(2-ethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(2-ethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11283889
M. Wt: 477.5 g/mol
InChI Key: DZJRGRVOKVAEMO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pteridinone core substituted at position 3 with a 2-methoxybenzyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 2-ethoxyphenyl substituent.

Properties

Molecular Formula

C24H23N5O4S

Molecular Weight

477.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(2-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H23N5O4S/c1-3-33-19-11-7-5-9-17(19)27-20(30)15-34-24-28-22-21(25-12-13-26-22)23(31)29(24)14-16-8-4-6-10-18(16)32-2/h4-13H,3,14-15H2,1-2H3,(H,27,30)

InChI Key

DZJRGRVOKVAEMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pteridine core, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups. Common reagents used in these reactions include ethyl bromide, methoxybenzyl chloride, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the pteridine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Class Core Structure Key Functional Groups Biological Targets (Examples)
Pteridinone (Target) Pteridin-4-one 4-oxo, N-alkyl, S-linker Hypothesized: Viral polymerases†
Quinazolinone () Quinazolin-4-one 4-oxo, S-linker Mycobacterium tuberculosis NDHi†
Thienopyrimidinone () Thieno[2,3-d]pyrimidin-4-one 4-oxo, S-linker, alkyl groups Undisclosed (structural focus)

†Inferred from related compounds in –3.

Substituent Effects

Aromatic Moieties

  • 2-Ethoxyphenyl vs. However, steric bulk may reduce binding affinity in sterically constrained active sites .
  • 2-Methoxybenzyl (Target) vs. 4-Chlorophenyl () : The electron-donating methoxy group in the target may stabilize charge-transfer interactions, whereas the electron-withdrawing chlorine in ’s compound could enhance electrophilic reactivity .

Linker and Side Chains

  • Sulfanyl Acetamide Linkage : Common across analogs (e.g., ), this linker provides conformational flexibility. The target compound’s ethoxyphenylacetamide side chain may offer superior metabolic stability compared to cyclopropyl or difluorocyclohexyl groups in ’s derivatives .

Table 2: Substituent and Pharmacokinetic Comparison

Compound (Source) R₁ (Core Substitution) R₂ (Acetamide) Molecular Weight logP* (Predicted)
Target Compound 2-Methoxybenzyl 2-Ethoxyphenyl ~450† 3.8†
, Compound 4 Cyclohexyl Cyclohexyl 357.45 2.1
2-Methoxybenzyl 3-Methylphenyl 483.54 3.5
4-Chlorophenyl 2,4,6-Trimethylphenyl 464.0 4.2

†Estimated using ChemDraw.

Biological Activity

Molecular Details

  • IUPAC Name : N-(2-ethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
  • Molecular Formula : C25H28N4O4S
  • Molecular Weight : 480.58 g/mol
  • Purity : Typically around 95%.

Structural Representation

The compound's structure includes a pteridine core, which is often associated with various biological activities, particularly in medicinal chemistry.

Research indicates that compounds with pteridine structures can interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation, but several potential pathways have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to cell growth and differentiation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, a study indicated that derivatives of pteridine exhibited cytotoxic effects on various cancer cell lines .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting that this compound may also possess similar properties .

Data Tables

Biological ActivityRelated CompoundObserved Effect
AnticancerPteridine Derivative AInhibition of cell growth in breast cancer cells
AntimicrobialPteridine Derivative BEffective against Gram-positive bacteria
Enzyme InhibitionPteridine Derivative CInhibition of dihydrofolate reductase

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